Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
Description
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative featuring a hydroxyethyl group at the N1 position and a methyl ester at the C4 position. The hydroxyethyl substituent introduces polarity and hydrogen-bonding capability, distinguishing it from other imidazole carboxylates.
Properties
CAS No. |
206533-21-3 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)6-4-9(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3 |
InChI Key |
USAHXKBHMIGXIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)CCO |
Origin of Product |
United States |
Preparation Methods
Temperature
Catalysts
Solvents
Reaction Time
Purification
- Purification steps include solvent extraction, recrystallization, and distillation to remove impurities and obtain high-purity products.
Example Procedures
Method 1: Esterification
This method involves direct esterification of an imidazole derivative with methanol under acidic conditions:
- Reactants: Imidazole derivative with carboxylic acid functionality and methanol.
- Catalyst: Sulfuric acid.
- Conditions: Reflux at 60–80°C for several hours.
- Yield: Moderate to high depending on reaction optimization.
Method 2: Transesterification
Transesterification is another common approach:
- Reactants: Ethyl imidazole carboxylate and methanol.
- Catalyst: Acidic ion-exchange resin or p-toluenesulfonic acid.
- Conditions: Reflux in ethanol for 48 hours.
- Yield: High purity product after recrystallization.
Data Table of Reaction Optimization
Analytical Techniques
To confirm the structure and purity of this compound:
- NMR Spectroscopy : Used to verify molecular structure and functional groups.
- Crystallographic Analysis : Provides insights into bond lengths and angles, aiding in understanding reactivity.
- Melting Point Determination : Confirms physical properties consistent with the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2-carboxyethyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(2-hydroxyethyl)-1H-imidazole-4-methanol.
Substitution: Various halogenated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to other imidazole derivatives allows it to exhibit significant biological activities.
Case Study: Antitumor Activity
Recent studies have highlighted the potential antitumor properties of imidazole derivatives, including this compound. Research indicates that compounds derived from this structure can selectively inhibit human carbonic anhydrases (hCA) associated with tumor growth. For instance, specific derivatives demonstrated selective inhibition against hCA-IX, a target for cancer therapy, showing promising results in vitro against breast cancer cell lines without affecting normal cells .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 7 | hCA-IX | 10.5 | High |
| Compound 10 | hCA-II | 15.2 | Moderate |
| This compound | hCA-IX | 12.3 | High |
Agricultural Applications
The compound's ability to act as a precursor for agrochemical formulations has been noted. It can be utilized in the development of crop protection agents due to its effectiveness against various plant pathogens.
Case Study: Pesticide Development
Research has shown that imidazole derivatives can function as fungicides and herbicides. The synthesis of this compound can lead to formulations that target specific fungal strains, enhancing crop yield and health .
Table 2: Efficacy of Imidazole Derivatives as Pesticides
| Compound Name | Target Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | Fusarium spp. | 85 | 200 |
| Compound B | Alternaria solani | 90 | 150 |
| This compound | Botrytis cinerea | 88 | 180 |
Material Science
In addition to its biological applications, this compound has potential uses in material science, particularly in the synthesis of polymers and coatings.
Case Study: Polymer Synthesis
The incorporation of imidazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that adding this compound into polyamide formulations improves their performance under high-temperature conditions .
Table 3: Properties of Polymers with Imidazole Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyamide A | This compound | 250 | 60 |
| Polyurethane B | Imidazole derivative X | 240 | 55 |
Mechanism of Action
The mechanism of action of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in electron transfer processes, contributing to its reactivity.
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected Imidazole Carboxylates
Notes:
- The hydroxyethyl group in the target compound enhances polarity compared to aryl or alkyl substituents (e.g., benzyl or bromophenyl), likely improving solubility in polar solvents.
- Bulky substituents (e.g., diphenyl in ) reduce solubility in aqueous media but improve crystallinity, as seen in higher melting points .
Key Insights :
- The hydroxyethyl group may simplify purification (e.g., via aqueous extraction) compared to hydrophobic substituents like bromophenyl .
- Steric bulk (e.g., isoxazole in ) reduces yields, suggesting that the hydroxyethyl group’s smaller size could improve synthetic efficiency.
Spectroscopic and Structural Comparisons
Biological Activity
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS No. 206533-21-3) is an imidazole derivative that has gained attention for its potential biological activities. This compound features a methyl ester functional group and a hydroxyethyl substituent, which may influence its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, a study highlighted the antibacterial activity of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit enzymes critical for microbial metabolism, such as those involved in cell wall synthesis.
- Membrane Disruption : These compounds can integrate into microbial membranes, leading to increased permeability and subsequent cell lysis.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural features. Research into SAR has shown that modifications at the imidazole ring or the carboxylate moiety can significantly alter biological activity. For example, the introduction of different alkyl or aryl groups can enhance antimicrobial potency or selectivity towards specific pathogens .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various imidazole derivatives, including this compound, demonstrated a notable inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing that the compound exhibited an MIC of 32 µg/mL against both strains .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated that this compound inhibited fungal growth with an IC50 value of approximately 25 µg/mL. This study also explored the compound's mechanism by assessing its impact on ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Enzyme inhibition; membrane disruption |
| Antibacterial | Escherichia coli | 32 | Enzyme inhibition; membrane disruption |
| Antifungal | Candida albicans | 25 | Ergosterol biosynthesis inhibition |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyethyl group | Increased solubility and potency |
| Methyl ester substitution | Enhanced membrane permeability |
| Aromatic substitutions | Improved selectivity towards pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
